molecular formula C23H13BrF3N3 B2742156 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-82-4

1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2742156
CAS No.: 901044-82-4
M. Wt: 468.277
InChI Key: FSMNWDCOYKXCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis method for this compound was not found in the available literature.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, carrying various substituents, including trifluoromethyl groups, have been synthesized and studied as emitting materials in organic light-emitting diodes (OLEDs). These compounds exhibit bright blue light emission, with electroluminescence, turn-on voltage, and external quantum efficiency depending on the substitution. This highlights their potential for application in light-emitting devices, underscoring the versatility of pyrazoloquinoline derivatives in electronic applications (Y. T. and et al., 2001).

Anticancer Activity

Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY structure have shown significant anticancer activity. These complexes exhibit strong binding with DNA and proteins, suggesting their potential as therapeutic agents against cancer. The study explores their cytotoxicity, morphological changes, apoptosis in cancer cells, and potential for cellular imaging and theranostic applications, demonstrating the medicinal potential of pyrazoloquinoline derivatives (Rajendra Prasad Paitandi et al., 2017).

Synthesis and Structural Analysis

The synthesis of novel isoxazolquinoxaline derivatives for pharmaceutical applications showcases the structural versatility and reactivity of pyrazoloquinoline derivatives. These compounds have been synthesized with high yield and characterized by various spectroscopic methods, suggesting their utility in developing new pharmaceuticals. Structural confirmation through X-ray diffraction, DFT calculations, and docking studies highlight their potential as anti-cancer drugs, emphasizing the importance of pyrazoloquinoline derivatives in drug design and development (N. Abad et al., 2021).

Properties

IUPAC Name

1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMNWDCOYKXCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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